molecular formula C53H66N4O20 B000268 Vinorelbine ditartrate CAS No. 125317-39-7

Vinorelbine ditartrate

Cat. No.: B000268
CAS No.: 125317-39-7
M. Wt: 1079.1 g/mol
InChI Key: CILBMBUYJCWATM-KRQCOKQWSA-N
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Mechanism of Action

Vinorelbine tartrate, also known as 5’-Noranhydrovinoblastine tartrate, Vinorelbine ditartrate, or Vinorelbine Bitartrate, is a semi-synthetic vinca alkaloid with a broad spectrum of anti-tumor activity .

Target of Action

Vinorelbine tartrate primarily targets microtubules , which are the principal components of the cell’s structural network . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .

Mode of Action

Vinorelbine tartrate binds to tubulin, a protein that polymerizes into microtubules . This binding inhibits microtubule formation, thereby disrupting the formation of the mitotic spindle, a structure crucial for cell division . This disruption arrests the cell at metaphase, a stage in cell division, leading to cell death .

Biochemical Pathways

By inhibiting microtubule formation, vinorelbine tartrate affects the mitotic spindle assembly pathway, leading to cell cycle arrest at the metaphase . This arrest triggers apoptosis, or programmed cell death . Additionally, vinorelbine tartrate may interfere with amino acid, cyclic AMP, and glutathione metabolism, as well as cellular respiration and nucleic acid and lipid biosynthesis .

Pharmacokinetics

Vinorelbine tartrate is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . It binds extensively to human platelets and lymphocytes (80% to 91%), and is sequestered in tissues, especially lung, spleen, liver, and kidney, and released slowly . The drug is excreted primarily in bile and feces (50%), with 10% excreted in urine . The terminal half-life of vinorelbine tartrate is estimated to be around 28 to 44 hours .

Result of Action

The primary result of vinorelbine tartrate’s action is the inhibition of cell division, leading to cell death . This makes it effective in the treatment of several types of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, Hodgkin lymphoma, and others .

Action Environment

The efficacy and stability of vinorelbine tartrate can be influenced by various environmental factors. For instance, genetic variations can influence the clearance rate of vinorelbine tartrate, suggesting a strong influence of genetics on the clearance of this drug . Furthermore, the drug’s stability can be affected by temperature, as solutions diluted for infusion are stable for up to 24 hours at temperatures ranging from 5°C to 30°C .

Biochemical Analysis

Biochemical Properties

Vinorelbine tartrate interacts with tubulin, a protein responsible for building the microtubule system which appears during cell division . It interferes with the polymerization of tubulin, thereby inhibiting microtubule formation . This interaction is thought to be the primary mechanism through which Vinorelbine tartrate exerts its antitumor effects .

Cellular Effects

Vinorelbine tartrate has a broad spectrum of anti-tumor activity. It acts as a spindle poison, preventing the chromosomes from spreading to both cell poles during cell division . This results in the arrest of the cell at metaphase, disrupting the formation of the mitotic spindle . It is specific for the M and S phases . Vinorelbine tartrate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Molecular Mechanism

The molecular mechanism of Vinorelbine tartrate involves its binding to tubulin, inhibiting tubulin polymerization into microtubules and spindle formation . This results in the arrest of the cell at metaphase, disrupting the formation of the mitotic spindle . It is specific for the M and S phases . Vinorelbine tartrate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vinorelbine tartrate can change over time. For instance, a study found that there was a 4.3-fold variation in Vinorelbine clearance across a cohort, suggesting a strong influence of genetics on the clearance of this drug . This indicates that the drug’s effects can vary significantly depending on individual genetic factors .

Dosage Effects in Animal Models

In animal models, the effects of Vinorelbine tartrate can vary with different dosages. For instance, a study found that partial response was documented in eight dogs treated with Vinorelbine tartrate. The median time to progression was 88 days, and the median survival time for all dogs was 100 days . This suggests that the drug’s effects can vary significantly depending on the dosage.

Transport and Distribution

Vinorelbine tartrate is administered intravenously . It is extremely important that the intravenous needle or catheter be properly positioned before Vinorelbine tartrate is injected . Administration of Vinorelbine tartrate may result in extravasation causing local tissue necrosis and/or thrombophlebitis .

Subcellular Localization

The subcellular localization of Vinorelbine tartrate is primarily at the mitotic spindle during cell division . It binds to tubulin, a protein responsible for building the microtubule system which appears during cell division . This interaction disrupts the formation of the mitotic spindle, thereby arresting the cell at metaphase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinorelbine ditartrate is synthesized through a semi-synthetic process that involves the modification of the natural alkaloid vinblastine. The synthesis typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of vinblastine followed by its chemical modification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Vinorelbine ditartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions are derivatives of Vinorelbine that may have different pharmacological properties. These derivatives are often studied for their potential use in cancer treatment .

Scientific Research Applications

Vinorelbine ditartrate has a wide range of scientific research applications, including:

Properties

CAS No.

125317-39-7

Molecular Formula

C53H66N4O20

Molecular Weight

1079.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38?,39+,42+,43+,44-,45-;2*1-,2-/m011/s1

InChI Key

CILBMBUYJCWATM-KRQCOKQWSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

> 98%

Synonyms

5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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